methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound. For instance, reacting 3-bromo-4-methoxybenzoyl hydrazine with ethyl acetoacetate under acidic conditions can yield the pyrazole ring.
Bromination: The next step involves the bromination of the pyrazole ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: Finally, the carboxylic acid group on the pyrazole ring is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atoms on the aromatic ring and the pyrazole ring can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), iron(III) bromide.
Esterification: Methanol, sulfuric acid.
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products
Substitution: Formation of methoxy-substituted derivatives.
Oxidation: Conversion to carboxylic acids or ketones.
Coupling: Formation of biaryl compounds with potential pharmaceutical applications.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties. This compound’s unique structure may contribute to the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications, including the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate depends on its interaction with molecular targets. In biological systems, it may inhibit specific enzymes or bind to receptors, altering cellular processes. The presence of bromine atoms and the methoxy group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-5-phenyl-1H-pyrazole-3-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Methyl 4-chloro-5-(3-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate: Chlorine atoms instead of bromine, potentially altering its chemical properties and applications.
Methyl 4-bromo-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate:
Uniqueness
Methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate is unique due to the specific positioning of bromine and methoxy groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds.
Properties
IUPAC Name |
methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O3/c1-18-8-4-3-6(5-7(8)13)10-9(14)11(16-15-10)12(17)19-2/h3-5H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSWGKCDXHNITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2Br)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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